molecular formula C14H28O2S B1207806 Acetic acid, (dodecylthio)- CAS No. 13753-71-4

Acetic acid, (dodecylthio)-

Cat. No.: B1207806
CAS No.: 13753-71-4
M. Wt: 260.44 g/mol
InChI Key: LZQSKUQISWIZQS-UHFFFAOYSA-N
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Description

Acetic acid, (dodecylthio)-, systematically named 2-(dodecylthio)acetic acid (CAS 13753-71-4), is an organosulfur compound with the molecular formula C₁₄H₂₈O₂S. Structurally, it consists of a dodecyl (C₁₂H₂₅) group attached via a thioether (-S-) linkage to the alpha-carbon of acetic acid. This compound is part of a broader class of alkylthio acetic acids, where the alkyl chain length and substituents influence physicochemical properties and applications. While direct industrial uses are sparsely documented, derivatives of such compounds are utilized in organic synthesis, as evidenced by their role in the preparation of norphthalocyanine complexes.

Properties

CAS No.

13753-71-4

Molecular Formula

C14H28O2S

Molecular Weight

260.44 g/mol

IUPAC Name

2-dodecylsulfanylacetic acid

InChI

InChI=1S/C14H28O2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14(15)16/h2-13H2,1H3,(H,15,16)

InChI Key

LZQSKUQISWIZQS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCSCC(=O)O

Canonical SMILES

CCCCCCCCCCCCSCC(=O)O

Other CAS No.

13753-71-4

Synonyms

dodecylthioacetic acid

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Chain Length and Solubility: Longer alkyl chains (e.g., tetradecyl, C₁₄) increase hydrophobicity, reducing water solubility.

Synthesis Applications: The dodecylthio variant (C₁₂) is employed in synthesizing magnesium norphthalocyanine complexes, where its thioether group facilitates coordination.

Safety Profiles : Tetradecylthioacetic acid (C₁₄) is classified as a skin and eye irritant under GHS. Similar hazards are plausible for shorter-chain analogs but require explicit testing.

Functional and Structural Differences

Reactivity

  • This property is critical in the synthesis of heterocyclic compounds.
  • Acidity : The alpha-proton of the acetic acid moiety may exhibit altered acidity compared to unsubstituted acetic acid (pKa ~2.5), though experimental data are lacking in the provided evidence.

Thermal and Physical Properties

  • Limited data exist for melting points or boiling points. However, molecular weight increases with chain length (e.g., 288.49 g/mol for tetradecylthioacetic acid vs. 260.42 g/mol for dodecylthioacetic acid).

Q & A

Q. What are the standard methods for synthesizing acetic acid, (dodecylthio)-, and how can purity be validated?

Synthesis typically involves nucleophilic substitution between dodecylthiol and haloacetic acids (e.g., chloroacetic acid). Purity validation requires chromatographic techniques (HPLC or GC) coupled with mass spectrometry to confirm molecular identity and detect impurities . Quantitative analysis of sulfur content via elemental analysis or titration (e.g., iodometric methods) ensures stoichiometric accuracy. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly to verify the thioether (-S-) linkage .

Q. How does the solubility of acetic acid, (dodecylthio)-, vary across solvents, and what experimental conditions optimize its dissolution?

The compound’s amphiphilic nature (due to the dodecyl chain and polar acetic acid group) limits solubility in purely aqueous or nonpolar solvents. Solubility studies recommend using polar aprotic solvents (e.g., DMF, DMSO) or ethanol-water mixtures (≥70% ethanol). Sonication at 40–50°C enhances dissolution kinetics. For aqueous systems, micelle formation via surfactants (e.g., SDS) improves dispersion .

Q. What are the key stability considerations for storing acetic acid, (dodecylthio)-, under laboratory conditions?

Stability is compromised by oxidation of the thioether group and hydrolysis of the acetic acid moiety. Storage in inert atmospheres (argon/nitrogen) at 4°C in amber glass vials is advised. Periodic FT-IR or Raman spectroscopy monitors degradation (e.g., S-O bond formation at ~1050 cm⁻¹) .

Advanced Research Questions

Q. How can emulsion liquid membrane (ELM) systems be optimized for selective extraction of acetic acid, (dodecylthio)-, from complex mixtures?

ELM optimization requires balancing carrier concentration (e.g., organophosphorus extractants like trioctylphosphine oxide), pH (optimal at 3.5–4.5 to favor protonation of the acetic acid group), and surfactant-to-solvent ratios. A 1:3 v/v ratio of Span 80 to hexane stabilizes the emulsion, while a stripping phase of 0.1M NaOH ensures efficient recovery. Kinetic modeling (e.g., first-order reversible reaction) predicts extraction efficiency under varying temperatures (25–40°C) .

Q. What analytical strategies resolve contradictions in quantifying trace impurities of acetic acid, (dodecylthio)-, using chromatographic methods?

Discrepancies often arise from co-elution of structurally similar byproducts (e.g., dodecyl disulfides). Advanced approaches include:

  • 2D-LCMS : Combines reversed-phase and hydrophilic interaction chromatography to separate isomers.
  • Ion mobility spectrometry (IMS) : Differentiates compounds by collision cross-section, resolving co-eluting peaks.
  • Post-column derivatization : Fluorescent tagging of thiols/thioethers enhances detection limits to ≤1 ppm .

Q. How do structural modifications (e.g., alkyl chain length) in thioacetic acids affect their antimicrobial efficacy, and what mechanistic insights can guide derivative design?

Comparative studies using homologs (C8–C18 chains) reveal chain-length-dependent activity. The C12 chain in acetic acid, (dodecylthio)-, maximizes membrane disruption in Gram-positive bacteria (e.g., S. aureus) by penetrating lipid bilayers. Molecular dynamics simulations show that C12 derivatives induce phospholipid tail disordering (order parameter <0.2) at 10 µM concentrations. Synergistic effects with β-lactams are observed when MICs are reduced by 4–8× .

Methodological Guidance

Q. What protocols ensure reproducibility in kinetic studies of acetic acid, (dodecylthio)-, as a catalyst in esterification reactions?

Standardize substrate ratios (1:1.2 molar ratio of alcohol to acyl donor), and control water activity (<0.3) using molecular sieves. Monitor reaction progress via inline FT-IR (C=O peak at 1715 cm⁻¹) or GC headspace analysis. Activation energy (Eₐ) calculations via Arrhenius plots (20–60°C) must account for autocatalysis by acetic acid byproducts .

Q. How can computational models predict the environmental fate of acetic acid, (dodecylthio)-, and validate experimental biodegradation data?

Use EPI Suite’s BIOWIN3 model to estimate aerobic biodegradation (probability >0.5 indicates readiness). Experimental validation involves OECD 301F respirometry: ≥60% theoretical CO₂ evolution over 28 days confirms mineralization. Discrepancies between model and data may arise from microbial community specificity—16S rRNA sequencing of inocula (e.g., Pseudomonas spp. dominance) clarifies metabolic pathways .

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